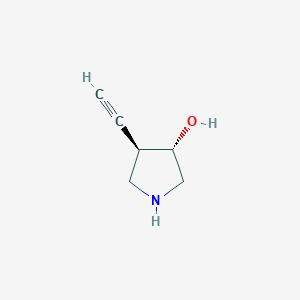

(3S,4R)-4-ethynylpyrrolidin-3-ol

Description

(3S,4R)-4-Ethynylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3 and an ethynyl (C≡CH) substituent at position 4, with defined stereochemistry (3S,4R) . Its molecular formula is C₆H₉NO (molar mass: 111.14 g/mol), and its structure is characterized by the SMILES string O[C@@H]1CNC[C@H]1C#C, highlighting the ethynyl group’s sp-hybridized carbon . The compound’s InChIKey (SVELREDANOONPQ-PHDIDXHHSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name |

(3S,4R)-4-ethynylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-5-3-7-4-6(5)8/h1,5-8H,3-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELREDANOONPQ-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

The table below compares key structural and physical properties of (3S,4R)-4-ethynylpyrrolidin-3-ol with analogous pyrrolidine derivatives:

Structural and Functional Analysis

Ethynyl vs. Phenyl/Benzyl Groups

- Reactivity : The ethynyl group’s linear geometry and triple bond enable unique reactivity, such as participation in bioorthogonal click reactions, unlike phenyl or benzyl groups, which are inert in such contexts .

- Electronic Effects : The ethynyl group’s sp-hybridized carbon may polarize the pyrrolidine ring differently than the electron-rich aromatic systems of phenyl/benzyl analogs, altering acidity (pKa) or hydrogen-bonding capacity .

Hydroxyl and Hydroxymethyl Derivatives

- (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl () features a hydroxymethyl group, increasing hydrophilicity and making it suitable for aqueous-phase reactions. In contrast, the ethynyl group’s nonpolar nature may limit solubility but enhance membrane permeability .

Stereochemical Considerations

- Stereochemistry critically impacts bioactivity. For example, (3S,4S)-4-methylpyrrolidin-3-ol () has a distinct spatial arrangement compared to this compound, which could lead to divergent receptor-binding profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.